molecular formula C10H12FN B13036519 (R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

(R)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

Cat. No.: B13036519
M. Wt: 165.21 g/mol
InChI Key: SYQAOWZQXIWQGQ-SNVBAGLBSA-N
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Description

®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and a suitable amine precursor.

    Condensation Reaction: The aldehyde group of 5-fluoro-2-methylbenzaldehyde undergoes a condensation reaction with the amine precursor under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Materials Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: The compound is employed in chemical biology research to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine: can be compared with other fluorinated amines, such as:

Uniqueness

The uniqueness of ®-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group in specific positions can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

SYQAOWZQXIWQGQ-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](C=C)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C=C)N

Origin of Product

United States

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